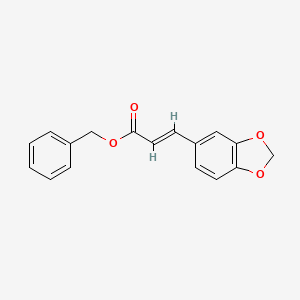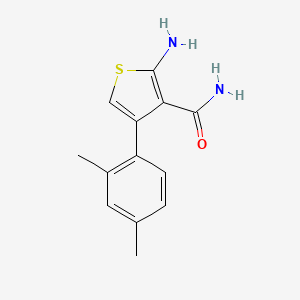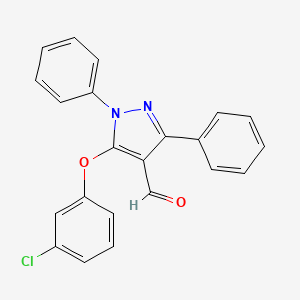
5-(3-chlorophenoxy)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Chlorophenoxy)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde: is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a 3-chlorophenoxy group and two phenyl groups, along with an aldehyde functional group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-chlorophenoxy)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-ketoesters under acidic or basic conditions.
Introduction of the 3-chlorophenoxy group: The 3-chlorophenoxy group can be introduced via nucleophilic substitution reactions using 3-chlorophenol and appropriate leaving groups such as halides or tosylates.
Aldehyde functionalization: The aldehyde group at the 4-position can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, using reagents like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The aldehyde group can undergo oxidation to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The 3-chlorophenoxy group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or neutral conditions.
Major Products Formed:
Oxidation: 5-(3-chlorophenoxy)-1,3-diphenyl-1H-pyrazole-4-carboxylic acid.
Reduction: 5-(3-chlorophenoxy)-1,3-diphenyl-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Catalysis: Pyrazole derivatives, including 5-(3-chlorophenoxy)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde, are studied for their potential as ligands in coordination chemistry and catalysis.
Biology:
Antimicrobial Activity: Pyrazole derivatives have shown promising antimicrobial properties, making them potential candidates for the development of new antibiotics.
Medicine:
Anti-inflammatory Agents: Pyrazole derivatives are investigated for their anti-inflammatory properties and potential use in treating inflammatory diseases.
Anticancer Agents: Some pyrazole derivatives exhibit anticancer activity and are studied for their potential in cancer therapy.
Industry:
Agrochemicals: Pyrazole derivatives are used in the development of pesticides and herbicides due to their biological activity against pests and weeds.
Mécanisme D'action
The mechanism of action of 5-(3-chlorophenoxy)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In general, pyrazole derivatives can interact with various molecular targets, including enzymes and receptors, to exert their biological effects. For example:
Enzyme Inhibition: Pyrazole derivatives can inhibit enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
Receptor Modulation: Pyrazole derivatives can modulate receptors involved in cell signaling, affecting cellular processes such as proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
5-(3-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: This compound shares the 3-chlorophenoxy and pyrazole core but differs in the substituents at the 1- and 4-positions.
5-[(3-Chlorophenoxy)methyl]-N-(4-methyl-2-thiazolyl)-2-furancarboxamide: This compound contains a 3-chlorophenoxy group and a pyrazole ring but has different functional groups and a thiazole moiety.
Uniqueness: 5-(3-Chlorophenoxy)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of both phenyl groups and the aldehyde functional group at the 4-position distinguishes it from other pyrazole derivatives and may contribute to its specific applications and properties.
Propriétés
IUPAC Name |
5-(3-chlorophenoxy)-1,3-diphenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O2/c23-17-10-7-13-19(14-17)27-22-20(15-26)21(16-8-3-1-4-9-16)24-25(22)18-11-5-2-6-12-18/h1-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUIYUFKYWUFEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2C=O)OC3=CC(=CC=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2595954.png)
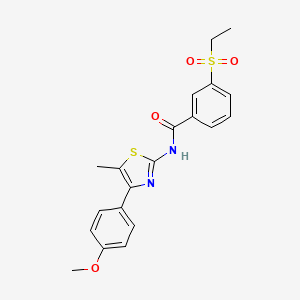

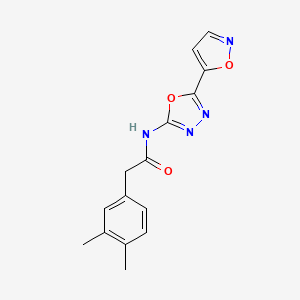
![N-[1-(1,2,3-thiadiazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2595961.png)
![N-[(5-Chloro-8-hydroxyquinolin-7-yl)methyl]prop-2-enamide](/img/structure/B2595964.png)
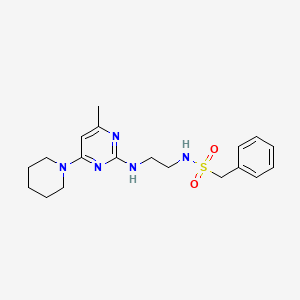
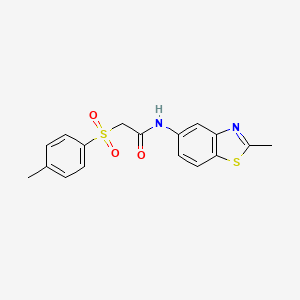
![3-[2,5-dimethyl-3-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-1-yl]propanoic acid](/img/structure/B2595967.png)
![N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2595969.png)
![(E)-N-(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)hydroxylamine](/img/structure/B2595972.png)
